molecular formula C5H4F3N3 B13027853 (E)-3,4,6-Trifluoro-2-hydrazono-1,2-dihydropyridine

(E)-3,4,6-Trifluoro-2-hydrazono-1,2-dihydropyridine

Cat. No.: B13027853
M. Wt: 163.10 g/mol
InChI Key: ZPDFARRNZUFJPJ-UHFFFAOYSA-N
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Description

(E)-3,4,6-Trifluoro-2-hydrazono-1,2-dihydropyridine is a fluorinated heterocyclic compound. Its unique structure, characterized by the presence of three fluorine atoms and a hydrazono group, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of (E)-3,4,6-Trifluoro-2-hydrazono-1,2-dihydropyridine typically involves the reaction of 3,4,6-trifluoropyridine with hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

(E)-3,4,6-Trifluoro-2-hydrazono-1,2-dihydropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3,4,6-Trifluoro-2-hydrazono-1,2-dihydropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (E)-3,4,6-Trifluoro-2-hydrazono-1,2-dihydropyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, while the hydrazono group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other fluorinated pyridines and hydrazono derivatives. Compared to these compounds, (E)-3,4,6-Trifluoro-2-hydrazono-1,2-dihydropyridine is unique due to the specific positioning of the fluorine atoms and the presence of the hydrazono group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists. Further research and development could unlock even more applications for this intriguing compound.

Properties

Molecular Formula

C5H4F3N3

Molecular Weight

163.10 g/mol

IUPAC Name

(3,4,6-trifluoropyridin-2-yl)hydrazine

InChI

InChI=1S/C5H4F3N3/c6-2-1-3(7)10-5(11-9)4(2)8/h1H,9H2,(H,10,11)

InChI Key

ZPDFARRNZUFJPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)NN)F)F

Origin of Product

United States

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